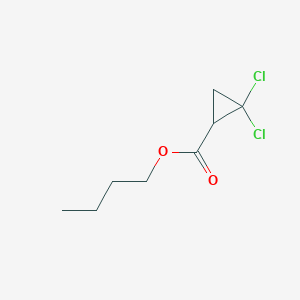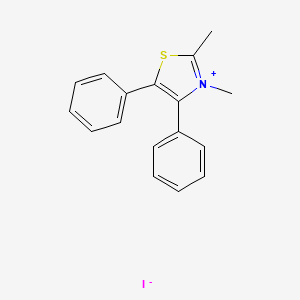
2,3-Dimethyl-4,5-diphenyl-1,3-thiazol-3-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-4,5-diphenyl-1,3-thiazol-3-ium iodide is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various potent biologically active compounds . This compound is characterized by its unique structure, which includes a thiazole ring substituted with methyl and phenyl groups, and an iodide ion.
Preparation Methods
The synthesis of 2,3-Dimethyl-4,5-diphenyl-1,3-thiazol-3-ium iodide typically involves the reaction of appropriate thiazole precursors with methylating agents and phenylating agents under controlled conditions. The reaction conditions often include the use of solvents like ethyl acetate and specific temperature settings to optimize the yield . Industrial production methods may involve large-scale synthesis using similar reaction conditions but with enhanced purification steps to ensure high purity of the final product.
Chemical Reactions Analysis
2,3-Dimethyl-4,5-diphenyl-1,3-thiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Scientific Research Applications
2,3-Dimethyl-4,5-diphenyl-1,3-thiazol-3-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-4,5-diphenyl-1,3-thiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring plays a crucial role in its biological activity by interacting with enzymes and receptors in the body. These interactions can lead to various effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2,3-Dimethyl-4,5-diphenyl-1,3-thiazol-3-ium iodide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycine: An antineoplastic drug.
Tiazofurin: Another antineoplastic drug
Properties
CAS No. |
5960-19-0 |
|---|---|
Molecular Formula |
C17H16INS |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
2,3-dimethyl-4,5-diphenyl-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C17H16NS.HI/c1-13-18(2)16(14-9-5-3-6-10-14)17(19-13)15-11-7-4-8-12-15;/h3-12H,1-2H3;1H/q+1;/p-1 |
InChI Key |
VMGZREYORGACGM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


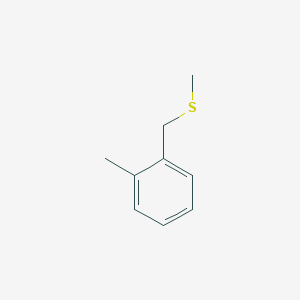
![4-(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)butanoic acid](/img/structure/B14723385.png)
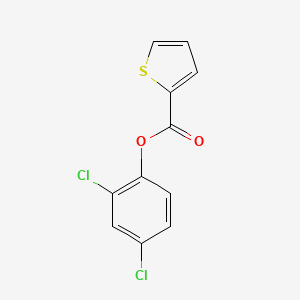
![3-[4-(Phenylsulfamoyl)benzamido]-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidic acid](/img/structure/B14723395.png)
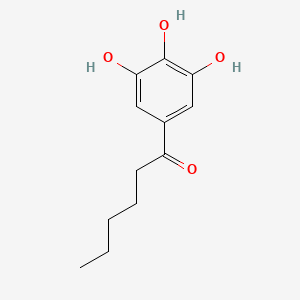

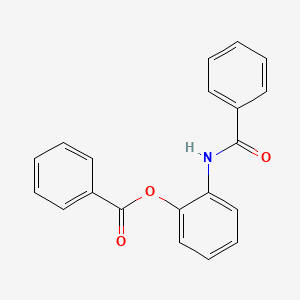
![1-Methoxy-4-methyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14723406.png)

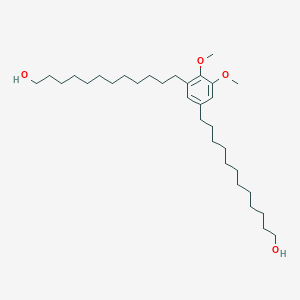
![2-Amino-6,7-dimethylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B14723438.png)
![4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine](/img/structure/B14723453.png)

